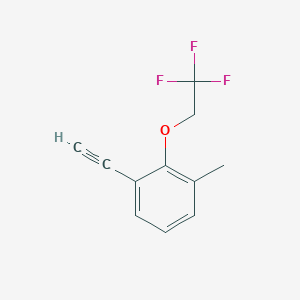
1-Ethynyl-3-methyl-2-(2,2,2-trifluoroethoxy)benzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Ethynyl-3-methyl-2-(2,2,2-trifluoroethoxy)benzene is an organic compound characterized by the presence of an ethynyl group, a methyl group, and a trifluoroethoxy group attached to a benzene ring
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-Ethynyl-3-methyl-2-(2,2,2-trifluoroethoxy)benzene typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-methylphenol and 2,2,2-trifluoroethanol.
Formation of Trifluoroethoxybenzene: The first step involves the reaction of 3-methylphenol with 2,2,2-trifluoroethanol in the presence of a strong acid catalyst, such as sulfuric acid, to form 3-methyl-2-(2,2,2-trifluoroethoxy)benzene.
Introduction of Ethynyl Group: The next step involves the introduction of the ethynyl group through a Sonogashira coupling reaction. This reaction typically uses a palladium catalyst, copper iodide as a co-catalyst, and an appropriate base such as triethylamine. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions: 1-Ethynyl-3-methyl-2-(2,2,2-trifluoroethoxy)benzene undergoes various types of chemical reactions, including:
Electrophilic Aromatic Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Nucleophilic Addition: The ethynyl group can participate in nucleophilic addition reactions, forming new carbon-carbon bonds.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different functional groups.
Common Reagents and Conditions:
Electrophilic Aromatic Substitution: Common reagents include nitric acid for nitration, sulfuric acid for sulfonation, and halogens (e.g., bromine) for halogenation. Reaction conditions typically involve the use of a strong acid catalyst and controlled temperature.
Nucleophilic Addition: Reagents such as organolithium compounds or Grignard reagents are used for nucleophilic addition to the ethynyl group. The reactions are usually carried out under anhydrous conditions to prevent side reactions.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or chromium trioxide can be used for oxidation, while reducing agents such as lithium aluminum hydride or sodium borohydride are employed for reduction.
Major Products Formed:
Nitration: Formation of nitro derivatives.
Sulfonation: Formation of sulfonic acid derivatives.
Halogenation: Formation of halogenated derivatives.
Nucleophilic Addition: Formation of new carbon-carbon bonds, leading to various substituted derivatives.
Oxidation and Reduction: Formation of alcohols, ketones, or carboxylic acids, depending on the specific reaction conditions.
科学研究应用
1-Ethynyl-3-methyl-2-(2,2,2-trifluoroethoxy)benzene has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. Its unique structural features make it a valuable intermediate in organic synthesis.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties. The trifluoromethyl group is known to enhance the biological activity of compounds.
Medicine: Explored for its potential use in drug development. The compound’s structural features may contribute to the development of new pharmaceuticals with improved efficacy and safety profiles.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
作用机制
The mechanism of action of 1-Ethynyl-3-methyl-2-(2,2,2-trifluoroethoxy)benzene depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, contributing to its biological activity.
相似化合物的比较
1-Ethynyl-2-(2,2,2-trifluoroethoxy)benzene: Lacks the methyl group, which may affect its reactivity and biological activity.
1-Ethynyl-3-methylbenzene:
2-Ethynyl-3-methyl-4-(2,2,2-trifluoroethoxy)benzene: A positional isomer with different substitution patterns, leading to variations in reactivity and applications.
Uniqueness: 1-Ethynyl-3-methyl-2-(2,2,2-trifluoroethoxy)benzene is unique due to the presence of both the ethynyl and trifluoroethoxy groups on the benzene ring. This combination of functional groups imparts distinctive chemical properties, making it a valuable compound for various applications in research and industry.
属性
IUPAC Name |
1-ethynyl-3-methyl-2-(2,2,2-trifluoroethoxy)benzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9F3O/c1-3-9-6-4-5-8(2)10(9)15-7-11(12,13)14/h1,4-6H,7H2,2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLHKUVWKXQLCBJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C#C)OCC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9F3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
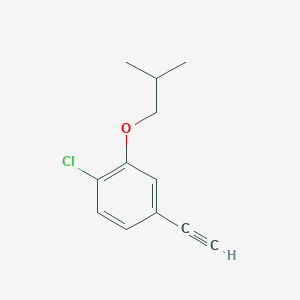
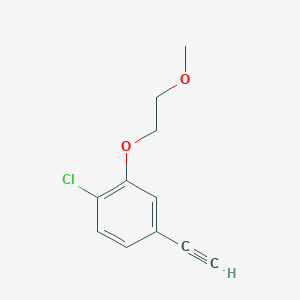
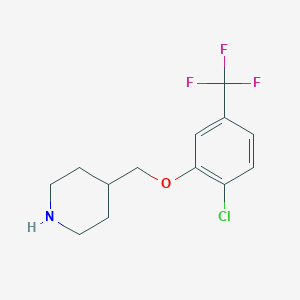
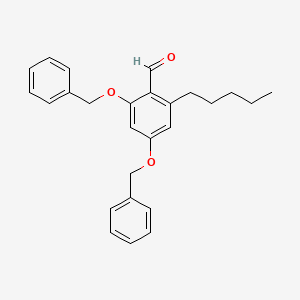
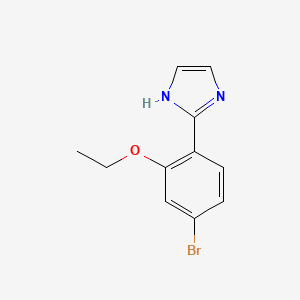
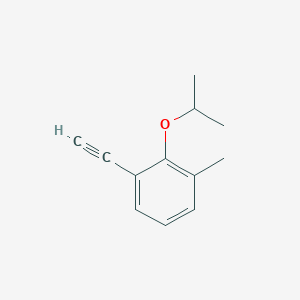
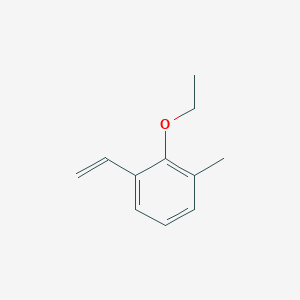
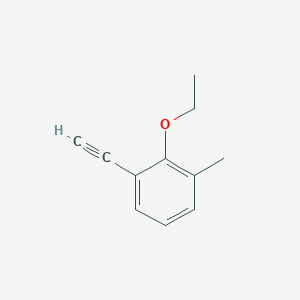
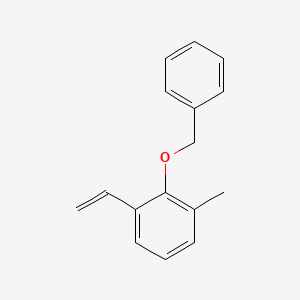
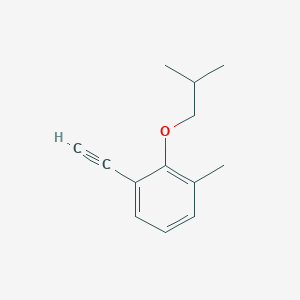
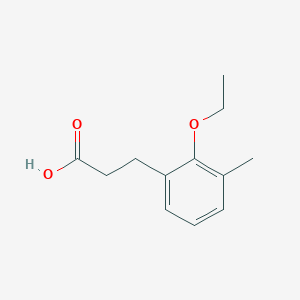
![3,5-Difluoro-3'-methyl-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B8164526.png)
![3,5-Difluoro-3'-(trifluoromethyl)-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B8164529.png)
![3,5-Difluoro-3'-(trifluoromethoxy)-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B8164533.png)
